Here are some potential applications of (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in scientific research:
Because the deuterium atoms have a different mass than regular hydrogen atoms, (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be used as a tracer molecule in scientific experiments. Researchers can track the movement and fate of the molecule within a system by measuring the presence of the deuterium isotope. Source: Isotopic labeling in organic chemistry:
By using (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in reactions, scientists can gain insights into reaction mechanisms. For example, if a reaction involves breaking a carbon-hydrogen bond, the presence of deuterium can reveal the specific bond that is broken. Source: Kinetic isotope effects in organic chemistry
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a different NMR signal than hydrogen, which can help simplify complex spectra and allow researchers to better understand the structure and dynamics of molecules. Source: Nuclear magnetic resonance spectroscopy:
Both TFE and (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol share the same core structure. The molecule consists of a central carbon atom bonded to three fluorine atoms, a CH2OH (methylene glycol) group, and one or two deuterium atoms (depending on the specific labeling).
Key features of the structure include:
The specific location of the deuterium atoms in (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be used to study kinetic isotope effects in chemical reactions. When a bond involving hydrogen is broken during a reaction, the presence of deuterium (with a higher mass) can slightly slow down the reaction rate [2].
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol is likely to participate in similar reactions as TFE. Here are some examples:
Flammable;Corrosive;Irritant;Health Hazard